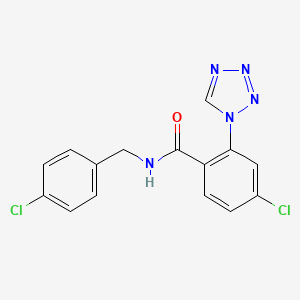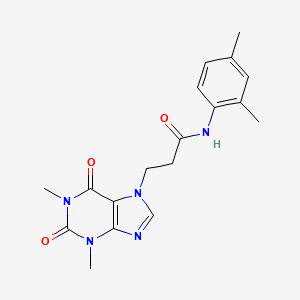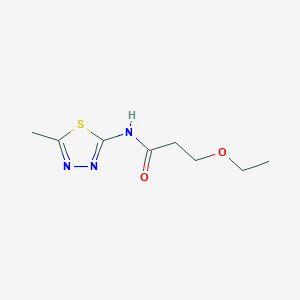
4-chloro-N-(4-chlorobenzyl)-2-(1H-tetrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(4-chlorobenzyl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, pharmaceuticals, and materials science due to their diverse biological activities and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-chlorobenzyl)-2-(1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the tetrazole ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Benzylation: The tetrazole intermediate is then benzylated using 4-chlorobenzyl chloride in the presence of a base like potassium carbonate.
Amidation: The final step involves the reaction of the benzylated tetrazole with 4-chlorobenzoyl chloride to form the desired benzamide.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for monitoring and controlling the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium azide in DMF, potassium carbonate in acetone.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Applications De Recherche Scientifique
Chemistry
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology
- Investigated for potential biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine
- Explored as a potential drug candidate for various diseases due to its structural similarity to other bioactive benzamides.
Industry
- Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(4-chlorobenzyl)-2-(1H-tetrazol-1-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or activating their functions. The molecular targets and pathways involved would be determined through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-chloro-N-(4-chlorobenzyl)-2-(1H-tetrazol-1-yl)acetamide
- 4-chloro-N-(4-chlorobenzyl)-2-(1H-tetrazol-1-yl)propionamide
Uniqueness
- The presence of the tetrazole ring and the specific substitution pattern on the benzamide backbone may confer unique reactivity and biological activity compared to other similar compounds.
- Differences in the length and nature of the substituents can lead to variations in solubility, stability, and overall bioactivity.
Propriétés
Formule moléculaire |
C15H11Cl2N5O |
|---|---|
Poids moléculaire |
348.2 g/mol |
Nom IUPAC |
4-chloro-N-[(4-chlorophenyl)methyl]-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C15H11Cl2N5O/c16-11-3-1-10(2-4-11)8-18-15(23)13-6-5-12(17)7-14(13)22-9-19-20-21-22/h1-7,9H,8H2,(H,18,23) |
Clé InChI |
ZHORQKIEJASNER-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CNC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-ethyl-9-(4-methylbenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11161372.png)
![7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B11161378.png)
![9-(tert-butyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromene-4(1H)-thione](/img/structure/B11161380.png)
![N~1~-(5-methyl-3-isoxazolyl)-4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanamide](/img/structure/B11161381.png)
![6-chloro-4-ethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one](/img/structure/B11161400.png)
![methyl {4,8-dimethyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11161412.png)
![methyl {4,8-dimethyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11161424.png)
![7-[(4-fluorobenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one](/img/structure/B11161427.png)
![[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(2-methylpiperidin-1-yl)methanone](/img/structure/B11161432.png)

![2-[2-(2-Methoxy-phenyl)-acetylamino]-4-methyl-thiazole-5-carboxylic acid ethyl ester](/img/structure/B11161436.png)

![N-[2-(butylcarbamoyl)phenyl]-1-[(3-chlorophenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B11161457.png)

